4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of bromine atoms at the 4 and 6 positions, a pyridine ring at the 2 position, and an amine group at the 5 position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:
Cyclization: The formation of the benzoxazole ring can be accomplished through cyclization reactions involving the condensation of 2-aminopyridine with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Cyclization: Aldehydes, ketones, acidic or basic catalysts
Amination: Amine sources, nucleophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazole: Lacks the amine group at the 5 position.
2-Pyridin-3-yl-1,3-benzoxazol-5-amine: Lacks the bromine atoms at the 4 and 6 positions.
4,6-Dibromo-1,3-benzoxazol-5-amine: Lacks the pyridine ring at the 2 position.
Uniqueness
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine is unique due to the presence of both bromine atoms and the pyridine ring, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
6946-87-8 |
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Molecular Formula |
C12H7Br2N3O |
Molecular Weight |
369.01 g/mol |
IUPAC Name |
4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H7Br2N3O/c13-7-4-8-11(9(14)10(7)15)17-12(18-8)6-2-1-3-16-5-6/h1-5H,15H2 |
InChI Key |
FJVZTGVJNWFHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Origin of Product |
United States |
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